6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine
Overview
Description
The compound “6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine” is a type of organic compound that belongs to the class of imidazopyridines . The empirical formula of this compound is C7H5BrClN3 . It is a solid substance .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives can be achieved through a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with a suitable aromatic aldehyde in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The molecular structure of imidazo[4,5-b]pyridine derivatives has been confirmed by single-crystal X-ray diffraction . The relationship between the corrosion inhibition efficiency and the molecular electronic properties of the studied compound were performed using Quantum chemistry method at the level of DFT/B3LYP at 6-31G (d,p) basis set .Chemical Reactions Analysis
Imidazo[4,5-b]pyridine derivatives have been studied as potential inhibitors of acid corrosion because of their inhibition properties at relatively low concentrations in a highly corrosive environment . The adsorption process on the metal surface follows the Flory–Huggins adsorption model .Physical And Chemical Properties Analysis
The compound “this compound” is a solid substance . Its molecular weight is 282.95 . The InChI Code of this compound is 1S/C7H5BrClN3.ClH/c8-4-1-5-7 (10-3-4)12-6 (2-9)11-5;/h1,3H,2H2, (H,10,11,12);1H .Scientific Research Applications
Corrosion Inhibition
6-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine derivatives have been evaluated for their performance as corrosion inhibitors for mild steel in hydrochloric acid. These compounds exhibited high inhibition efficiency, with specific derivatives achieving up to 90% effectiveness. Their behavior as mixed-type inhibitors was confirmed through various analytical techniques, including weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, and surface analysis using scanning electron microscopy and energy-dispersive X-ray analysis. Density Functional Theory (DFT) and molecular dynamic simulations further supported the experimental findings, indicating the potential of these compounds for corrosion protection applications (Saady et al., 2021).
Anticancer and Antimicrobial Activity
Research into 6-Bromo-imidazo[4,5-b]pyridine derivatives has also highlighted their potential in medical applications, particularly in developing new anticancer and antimicrobial agents. Synthesized derivatives have been evaluated for their efficacy against various bacterial strains and cancer cell lines. Some compounds have shown promising antibacterial and antifungal activities, while others have exhibited significant anticancer activity, indicating the imidazo[4,5-b]pyridine moiety as a valuable template for further exploration in the synthesis of therapeutic agents (Shelke et al., 2017).
Tyrosyl-tRNA Synthetase Inhibition
The inhibition of tyrosyl-tRNA synthetase, an enzyme crucial for protein synthesis in cells, represents another research avenue for 6-Bromo-imidazo[4,5-b]pyridine derivatives. Molecular docking studies have identified specific compounds within this class that exhibit high binding affinities to the enzyme, making them potential candidates for antibacterial and anticancer drug development. The synthesis of these derivatives involves a systematic approach combining condensation and alkylation reactions, with their structures confirmed by NMR spectroscopy and monocrystalline X-ray crystallography. Theoretical calculations using DFT methods have been employed to further elucidate their properties and interactions (Jabri et al., 2023).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLWVXFJMTYFQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.